![molecular formula C19H20N2O3S B2661100 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dimethoxybenzamide CAS No. 391221-70-8](/img/structure/B2661100.png)
N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dimethoxybenzamide
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Description
“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dimethoxybenzamide” is a chemical compound that has been studied for its potential pharmacological properties . It is an orange crystal with a melting point of 118.8°C .
Synthesis Analysis
The synthesis of this compound involves several stages. The compound is synthesized using simple, convenient transformations and cheap, commercially available reagents . The yield of the synthesis process is 0.39 g (85%) .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . The 1H NMR spectrum shows various peaks corresponding to different types of hydrogen atoms in the molecule . The 13C NMR spectrum provides information about the carbon atoms in the molecule .Chemical Reactions Analysis
The compound is a derivative of cyanoacetamide, which is known to undergo a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .Physical And Chemical Properties Analysis
The compound is an orange crystal with a melting point of 118.8°C . It has various peaks in its 1H NMR and 13C NMR spectra, which provide information about its structure .Future Directions
properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-11-4-7-17-14(8-11)15(10-20)19(25-17)21-18(22)13-6-5-12(23-2)9-16(13)24-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAMSMNZBSSVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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